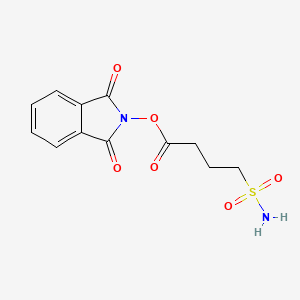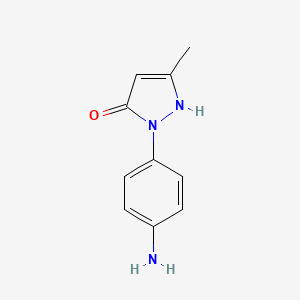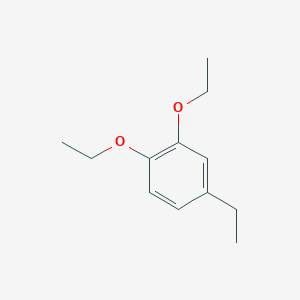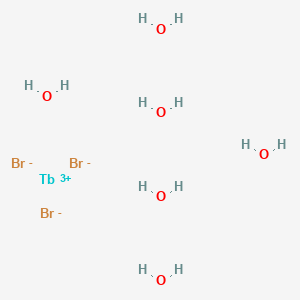
Terbium(III) bromide hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbium(III) bromide hexahydrate is a crystalline chemical compound with the formula TbBr₃·6H₂O. It is a white solid that is soluble in water and has a molar mass of 398.637 g/mol . This compound is part of the lanthanide series and is known for its unique properties, including its ability to form complexes with various ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Terbium(III) bromide hexahydrate can be synthesized by heating terbium metal or terbium(III) oxide with ammonium bromide. The reaction is as follows : [ \text{Tb}_2\text{O}_3 + 6 \text{NH}_4\text{Br} \rightarrow 2 \text{TbBr}_3 + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the compound can be produced by dissolving terbium oxide in hydrobromic acid, followed by crystallization to obtain the hexahydrate form. The process involves careful control of temperature and concentration to ensure the formation of the desired product.
Types of Reactions:
Dehydration: When heated, this compound dehydrates to form terbium oxybromide (TbOBr).
Complex Formation: It can form complexes with various ligands, such as 1,10-phenanthroline and ascorbic acid.
Common Reagents and Conditions:
Dehydration: Heating the hexahydrate.
Complex Formation: Using ligands like 1,10-phenanthroline in aqueous solutions.
Major Products:
Dehydration: Terbium oxybromide (TbOBr).
Complex Formation: Various terbium-ligand complexes.
Applications De Recherche Scientifique
Terbium(III) bromide hexahydrate has several applications in scientific research:
Fluorescent Probes: It is used as a fluorescent probe for molecular detection of ascorbic acid.
Plant Physiology Studies: It has been studied for its effects on signaling molecules in plants, such as gibberellic acid and abscisic acid.
Material Science: It is used in the synthesis of terbium-doped materials for various optical applications.
Mécanisme D'action
The mechanism by which terbium(III) bromide hexahydrate exerts its effects is primarily through its ability to form complexes with various ligands. These complexes can exhibit unique photophysical properties, such as fluorescence, which makes them useful in analytical chemistry and biological research . In plants, terbium ions can affect signaling molecules, leading to changes in physiological and biochemical processes .
Comparaison Avec Des Composés Similaires
Terbium(III) chloride (TbCl₃): Similar in structure and properties, often used in similar applications.
Terbium(III) fluoride (TbF₃): Another terbium halide with distinct properties, such as higher density and different solubility.
Uniqueness: Terbium(III) bromide hexahydrate is unique due to its specific crystal structure and its ability to form stable complexes with a variety of ligands. This makes it particularly useful in fluorescence-based applications and in studies involving plant physiology .
Propriétés
Formule moléculaire |
Br3H12O6Tb |
|---|---|
Poids moléculaire |
506.73 g/mol |
Nom IUPAC |
terbium(3+);tribromide;hexahydrate |
InChI |
InChI=1S/3BrH.6H2O.Tb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |
Clé InChI |
QCVSBMFWGOYMOK-UHFFFAOYSA-K |
SMILES canonique |
O.O.O.O.O.O.[Br-].[Br-].[Br-].[Tb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)
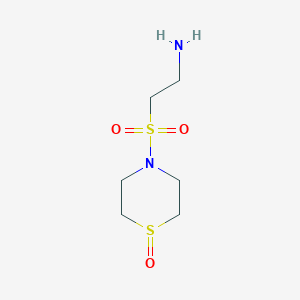

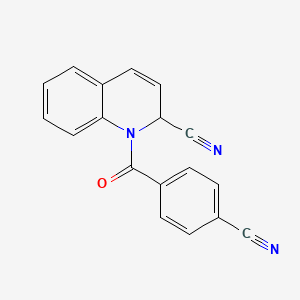
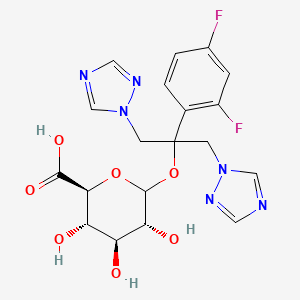

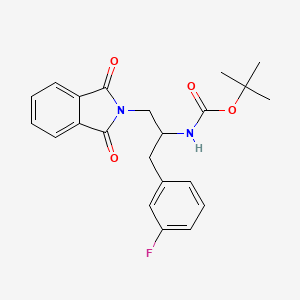
![6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B12846169.png)
